molecular formula C25H16Cl3F3N2O2 B2780530 1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 339017-57-1

1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

Cat. No. B2780530
CAS RN: 339017-57-1
M. Wt: 539.76
InChI Key: PQTVMUMHFZTUNY-UHFFFAOYSA-N
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Description

1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C25H16Cl3F3N2O2 and its molecular weight is 539.76. The purity is usually 95%.
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Scientific Research Applications

Structural and Optical Characteristics

Research on pyridine derivatives, including the analysis of their structural and optical properties, reveals significant insights into their potential applications in materials science and optoelectronics. For example, Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and junction characteristics of two pyrazolo pyridine derivatives, highlighting their potential in fabricating heterojunctions and photosensors due to their unique optical energy gaps and electrical properties Zedan, El-Taweel, & El-Menyawy, 2020.

Synthesis and Chemical Behavior

The synthesis and chemical behavior of related pyridine and pyrazolo[4,3-c]pyridines derivatives have been extensively studied, indicating the versatility and reactivity of these compounds in organic synthesis. For instance, Palka et al. (2014) presented a synthesis approach for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, showcasing the adaptability of these frameworks in creating structurally diverse molecules Palka et al., 2014.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Fluazuron , is the chitin synthase enzyme in various parasitic ticks . This enzyme plays a crucial role in the formation of the exoskeleton in these parasites, which is essential for their growth and development .

Mode of Action

Fluazuron exerts its action by inhibiting the chitin synthase enzyme . This inhibition disrupts the normal development of the exoskeleton in the parasites, thereby preventing their growth and reproduction . The compound’s action is non-selective, meaning it affects a broad spectrum of tick species .

Biochemical Pathways

The affected biochemical pathway is the chitin synthesis pathway in the parasites . By inhibiting the chitin synthase enzyme, Fluazuron disrupts this pathway, leading to abnormal exoskeleton formation and impaired growth and reproduction in the parasites .

Pharmacokinetics

Given its use in agriculture and animal husbandry, it’s likely that the compound exhibits properties that allow it to remain effective over extended periods .

Result of Action

The result of Fluazuron’s action is the effective control of various parasitic ticks . By inhibiting the chitin synthase enzyme, the compound prevents the normal growth and reproduction of these parasites, thereby controlling their populations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fluazuron. Therefore, care should be taken to minimize environmental exposure during its use .

properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl3F3N2O2/c1-14-18(12-19-20(26)3-2-4-21(19)27)23(34)9-10-33(14)16-5-7-17(8-6-16)35-24-22(28)11-15(13-32-24)25(29,30)31/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTVMUMHFZTUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

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